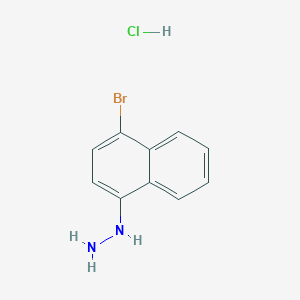![molecular formula C14H15N3O3S B2367896 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide CAS No. 429647-39-2](/img/structure/B2367896.png)
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of thiazole derivatives, including 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This compound may inhibit enzymes or block receptors, leading to its biological effects. For example, it can interfere with the synthesis of nucleic acids and proteins, thereby exhibiting antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is unique due to its specific combination of a thiazole ring with a nitrophenyl and butanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(2)6-13(18)16-14-15-12(8-21-14)10-4-3-5-11(7-10)17(19)20/h3-5,7-9H,6H2,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMTRWEUUGDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2367814.png)
![N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea](/img/structure/B2367815.png)
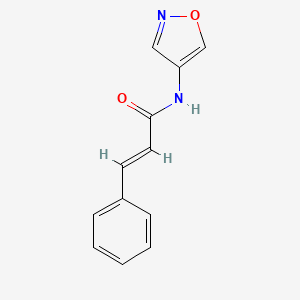
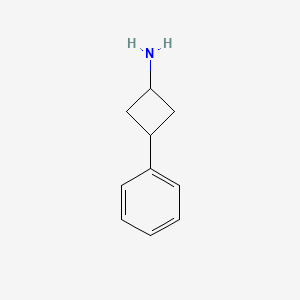
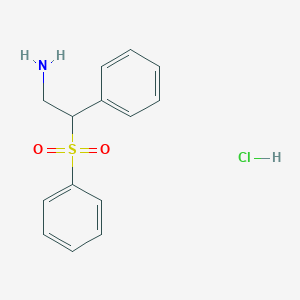
![4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B2367823.png)
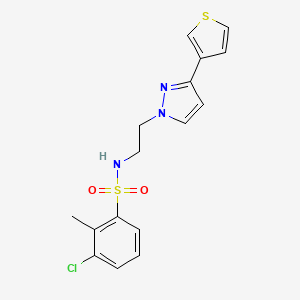
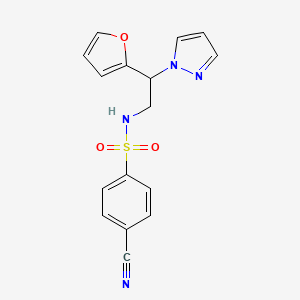
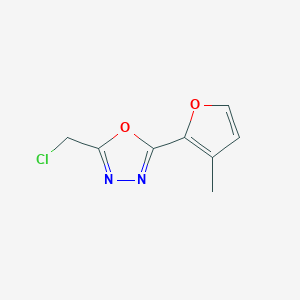
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)

![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
